1-(2-Butoxy-1-methylethoxy)propan-2-ol

Catalog No.
S1540618
CAS No.
9003-13-8
M.F
C10H22O3
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Butoxy-1-methylethoxy)propan-2-ol

CAS Number

9003-13-8

Product Name

1-(2-Butoxy-1-methylethoxy)propan-2-ol

IUPAC Name

1-(1-butoxypropan-2-yloxy)propan-2-ol

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C10H22O3/c1-4-5-6-12-8-10(3)13-7-9(2)11/h9-11H,4-8H2,1-3H3

InChI Key

CUVLMZNMSPJDON-UHFFFAOYSA-N

SMILES

CCCCOCC(C)OCC(C)O

Solubility

0.24 M
In water, 1X10+3 mg/L at 30 °C
Solubility in water, g/100ml at 20 °C: 5

Synonyms

Stabilene

Canonical SMILES

CCCCOCC(C)OCC(C)O
  • Solvent

    Due to its properties as a colorless liquid with miscibility in both water and organic solvents, 1-(2-Butoxy-1-methylethoxy)propan-2-ol has been investigated as a solvent in scientific research. For instance, it can be used to dissolve other chemicals for experimentation or extraction processes PubChem: .

  • Material Science Research

    Some scientific research explores potential applications of 1-(2-Butoxy-1-methylethoxy)propan-2-ol in material science. For example, research has been conducted on its use in inks for polypropylene cups intended for food contact PubChem: .

1-(2-Butoxy-1-methylethoxy)propan-2-ol, commonly known as Dipropylene Glycol Monobutyl Ether, is a colorless, viscous liquid with a mild odor. It is classified as an ether due to the presence of an oxygen atom connecting two alkyl groups. Its chemical formula is C10H22O3C_{10}H_{22}O_{3}, and it has a molecular weight of approximately 190.28 g/mol . This compound exhibits solubility in both polar and non-polar solvents, making it versatile for various applications in industrial and scientific settings.

As mentioned earlier, research on DPnB's mechanism of action is limited. Due to its solvent properties, it might potentially dissolve or disperse other compounds, but the specific mechanisms for any biological effects are not well understood and require further investigation [].

While DPnB is not classified as a hazardous material according to the European Chemicals Agency (ECHA) [], some safety precautions are still recommended.

  • Inhalation: Inhalation of DPnB vapors can irritate the respiratory tract.
  • Skin Contact: Prolonged or repeated skin contact can cause irritation or dryness.
  • Environmental Impact: The discharge of DPnB into the environment should be minimized to avoid potential ecological effects.

  • Oxidation: It can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form shorter-chain alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can undergo substitution reactions with halides or esters using reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

  • From Oxidation: Butoxyacetaldehyde or butoxyacetic acid.
  • From Reduction: Butoxypropanol.
  • From Substitution: Butoxypropyl chloride or butoxypropyl acetate.

Synthetic Routes

The synthesis of 1-(2-butoxy-1-methylethoxy)propan-2-ol typically involves the reaction of 1-butoxy-2-propanol with propylene oxide under basic conditions, often utilizing potassium hydroxide as a catalyst. The process involves a nucleophilic attack by the hydroxyl group on the epoxide ring of propylene oxide.

Industrial Production

In industrial settings, production is conducted in large reactors under controlled conditions to ensure high yield and purity. The final product is purified through distillation and other separation techniques to remove unreacted materials and by-products.

Utilized as a solvent in paints, coatings, and cleaning products due to its excellent solvency properties.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.
  • Industrial Processes: Employed in formulations for personal care products and agricultural chemicals .
  • Although specific interaction studies are sparse, the compound's ability to dissolve a wide range of substances indicates potential interactions with various molecular targets. Its role as a solvent suggests that it may facilitate reactions by breaking intermolecular forces, thus enhancing the dissolution of solutes in both laboratory and industrial contexts .

    Similar Compounds

    Compound NameStructural FeatureUnique Aspect
    1-(2-Methoxy-1-methylethoxy)propan-2-olMethoxy group instead of butoxyShorter alkyl chain
    1-(2-Ethoxy-1-methylethoxy)propan-2-olEthoxy groupDifferent solvency profile
    1-(2-Propoxy-1-methylethoxy)propan-2-olPropoxy groupVaries in hydrophilicity

    Uniqueness

    The uniqueness of 1-(2-butoxy-1-methylethoxy)propan-2-ol lies in its specific alkyl chain length, which provides an optimal balance between hydrophilicity and lipophilicity. This balance enhances its solvency properties, making it more effective than compounds with shorter or longer chains when dissolving a wide range of substances .

    Physical Description

    Liquid
    COLOURLESS LIQUID.

    Color/Form

    Colorless liquid

    XLogP3

    1.4

    Boiling Point

    200 °C
    230 °C

    Flash Point

    APPROX 425 DEG (Open Cup)
    111 °C c.c.

    Vapor Density

    Relative vapor density (air = 1): 6.6

    Density

    0.973-0.990
    Relative density (water = 1): 0.91

    LogP

    1.5

    Melting Point

    None; turns to glass at -43 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 1442 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 464 of 1442 companies. For more detailed information, please visit ECHA C&L website;
    Of the 6 notification(s) provided by 978 of 1442 companies with hazard statement code(s):;
    H302 (38.04%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (40.08%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    0.001 mm Hg at 30 °C
    Vapor pressure, Pa at 20 °C: 6

    Pictograms

    Irritant

    Irritant

    Other CAS

    29911-28-2
    9003-13-8

    Wikipedia

    1-(2-butoxy-1-methylethoxy)propan-2-ol

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Solvents
    Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
    Cosmetics -> Antistatic; Emollient; Skin conditioning; Surfactant
    FLY REPELLENTS

    Methods of Manufacturing

    Reaction of excess propylene oxide with butanol

    General Manufacturing Information

    Adhesive manufacturing
    All other chemical product and preparation manufacturing
    Miscellaneous manufacturing
    Paint and coating manufacturing
    Soap, cleaning compound, and toilet preparation manufacturing
    Textiles, apparel, and leather manufacturing
    Wholesale and retail trade
    2-Propanol, 1-(2-butoxy-1-methylethoxy)-: ACTIVE
    There are 2 active ingredients in reregistration case 3123 for polypropylene glycol. The RED evaluates the only active ingredient in this case with currently registered products; therefore, only butoxypolypropylene glycol (BPG), PC Code 011901/CAS No. 9003-13-8, 57 active products as of September, 2001 / was assessed. The other active ingredient in this case /poly(oxy(methyl-1,2ethanediyl)), alpha-hydro-omegahydroxy,CAS No. 25322-69-4 / has no product registrations /last pesticide product cancelled October 10, 1989/ and is not being supported for reregistration. This active ingredient would be evaluated only if and when new registration applications were to be submitted for new products.
    Products and formulations that contain Butoxypolypropylene glycol (BPG) have a combination of other active ingredients; pyrethrins and piperonyl butoxide are typical, although other potential combinations include a variety of synthetic pyrethroids.
    ... first registered by FMC in 1960. Bayer Environmental Science is currently the sole technical registrant... 57 active products as of September 2007. Being supported for reregistration.

    Storage Conditions

    Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

    Interactions

    Stabilene is ... used as a synergist for pyrethrins and allethrin, and improves the effectiveness of residual toxicants.

    Dates

    Modify: 2023-08-15

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